5-Hydroxymebendazole-d3
Description
Significance of Stable Isotope Labeling in Advanced Pharmaceutical Research
Stable isotope labeling is a technique that involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.com This process creates compounds that are chemically identical to their non-labeled counterparts but possess a greater mass. This mass difference is the key to their utility, allowing them to be distinguished and quantified with high precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. adesisinc.comacs.org
Overview of Deuterated Analogues in Drug Metabolism and Bioanalytical Sciences
Deuterated analogues, where one or more hydrogen atoms are replaced by deuterium, are particularly significant in drug metabolism and bioanalytical sciences. wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect. wikipedia.orginformaticsjournals.co.in This effect can slow down the rate of metabolic reactions that involve the cleavage of a C-H bond, potentially leading to a longer drug half-life and altered pharmacokinetic profiles. symeres.cominformaticsjournals.co.indovepress.com
Beyond influencing metabolism, deuterated compounds are extensively used as internal standards in quantitative bioanalysis. clearsynth.comwindows.netsimbecorion.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known quantity of the deuterated analogue is added to a biological sample (e.g., plasma, urine). simbecorion.com Because the deuterated standard behaves almost identically to the non-labeled analyte during sample preparation and analysis, it can be used to accurately correct for any variations or losses, ensuring highly reliable and reproducible quantification of the drug or its metabolites. clearsynth.comsimbecorion.com
Academic Rationale for Research on Mebendazole-d3 as a Chemical Compound
Mebendazole (B1676124) is a broad-spectrum anthelmintic drug used in veterinary medicine. nih.govsemanticscholar.org Understanding its metabolic fate and accurately quantifying its presence in biological matrices is crucial. Mebendazole-d3, a deuterated version of mebendazole, serves as an essential tool in this research.
The primary rationale for the use of Mebendazole-d3 is as an internal standard for the quantification of mebendazole and its metabolites in various samples, such as animal muscle tissue and milk. scientificlabs.co.uk Its use in highly sensitive analytical methods like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) allows for precise and accurate measurements. By employing Mebendazole-d3, researchers can confidently determine residue levels, which is critical for regulatory purposes and ensuring food safety. nih.gov The study of Mebendazole-d3, therefore, is not focused on its own therapeutic potential but on its vital role in facilitating the rigorous scientific investigation of its parent compound, mebendazole.
Chemical and Physical Properties of Mebendazole-d3
Mebendazole-d3 is the deuterated form of Mebendazole, with three deuterium atoms substituting the hydrogen atoms of the methyl group. This isotopic labeling provides a mass shift that is readily detectable by mass spectrometry.
Table 1: General and Chemical Information for Mebendazole-d3
| Property | Value | Source |
|---|---|---|
| Chemical Name | trideuteriomethyl N-(5-benzoyl-1H-benzimidazol-2-yl)carbamate | chemsrc.comlgcstandards.com |
| Synonyms | 5-Benzoyl-2-benzimidazolecarbamic acid methyl-d3 ester, Methyl-d3 N-(5-benzoyl-1H-benzimidazol-2-yl)carbamate | |
| CAS Number | 1173021-87-8 | chemsrc.com |
| Molecular Formula | C₁₆H₁₀D₃N₃O₃ | chemsrc.com |
Research Findings on Mebendazole-d3
Research on Mebendazole-d3 has primarily focused on its application as an internal standard in analytical chemistry.
Application in Mass Spectrometry
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, Mebendazole-d3 is used to improve the accuracy and precision of quantifying mebendazole and its metabolites. nih.gov In one study, 5-hydroxy mebendazole-d3 was used as an internal standard for the determination of mebendazole and its metabolites in pork, chicken, and horse muscle. nih.govsemanticscholar.org The use of the deuterated standard allowed for reliable quantification by compensating for matrix effects and variations in instrument response. clearsynth.comnih.gov
Table 2: Mass Spectrometry Parameters for Mebendazole-d3 (as an internal standard)
| Parameter | Value | Source |
|---|---|---|
| Precursor Ion (m/z) | Varies depending on the specific deuterated standard used (e.g., 5-hydroxy mebendazole-d3) | nih.gov |
| Product Ions (m/z) | Varies depending on the specific deuterated standard used | nih.gov |
Note: Specific mass spectrometry parameters can vary between different laboratories and analytical methods.
Role as an Internal Standard
The use of a stable isotope-labeled internal standard like Mebendazole-d3 is considered the gold standard in quantitative bioanalysis. simbecorion.com Because Mebendazole-d3 has the same chemical properties as mebendazole, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. simbecorion.com This allows for the calculation of a response ratio (analyte peak area / internal standard peak area), which provides a more accurate measure of the analyte concentration than relying on the analyte peak area alone. clearsynth.com This approach is crucial for developing robust and reliable analytical methods for regulatory submissions and research studies. clearsynth.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trideuteriomethyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19,21)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXLLQIJSORQAM-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746829 | |
| Record name | (~2~H_3_)Methyl (6-benzoyl-1H-benzimidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-87-8 | |
| Record name | (~2~H_3_)Methyl (6-benzoyl-1H-benzimidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173021-87-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Chemical Characterization of Mebendazole D3
Methodologies for Deuterium (B1214612) Incorporation in Benzimidazole (B57391) Carbamate (B1207046) Structures
The introduction of deuterium into benzimidazole structures can be achieved through various chemical strategies, targeting different positions on the heterocyclic ring or its substituents. General methodologies for deuteration that are applicable to this class of compounds include direct hydrogen-deuterium exchange and metal-catalyzed reactions.
Direct exchange methods often involve heating the substrate in a deuterium-rich solvent, such as deuterium oxide (D₂O), sometimes with the aid of an acid or base catalyst or under microwave irradiation to accelerate the process. researchgate.net For the benzimidazole ring system specifically, the proton at the C-2 position is known to be labile and can undergo exchange with D₂O upon heating, even without a catalyst. rsc.org
More advanced and site-selective methods often employ transition metal catalysts. Iridium, palladium, and rhodium complexes have been shown to effectively catalyze the C-H deuteration of heteroaromatic compounds. researchgate.netsnnu.edu.cn For instance, iridium-based catalysts can direct the ortho-selective deuteration of functional groups on an aromatic ring, a strategy that could be applied to the benzoyl moiety of Mebendazole (B1676124). snnu.edu.cn Similarly, palladium and platinum catalysts are used for H-D exchange, sometimes in mixed systems to achieve high levels of deuterium incorporation in sterically hindered positions. nih.gov These methods provide a powerful toolkit for creating a variety of deuterated benzimidazole derivatives.
Advanced Synthetic Approaches and Chemical Pathways for Mebendazole-d3
The designated chemical name for Mebendazole-d3 is Methyl-d3 (6-benzoyl-1H-benzo[d]imidazol-2-yl)carbamate, which specifies that the three deuterium atoms are located on the methyl group of the carbamate functional group. synzeal.com This structural feature dictates a synthetic strategy where the deuterium is introduced via a deuterated reagent during the formation of the methyl carbamate.
The synthesis pathway generally follows the established route for Mebendazole itself, with a key modification in the final step. The synthesis begins with a precursor such as 3,4-diaminobenzophenone. This intermediate undergoes cyclization with a suitable reagent to form the benzimidazole ring and incorporate the carbamate moiety. To produce Mebendazole-d3, the reaction is performed with a deuterated methylating agent. A common approach is the reaction of the 2-aminobenzimidazole (B67599) intermediate with methyl-d3 chloroformate (CD₃OCOCl) under basic conditions.
Table 1: Proposed Synthetic Pathway for Mebendazole-d3
| Step | Reactants | Reagent | Product | Description |
| 1 | 3,4-diaminobenzophenone | Cyanogen bromide (or similar cyclizing agent) | 2-Amino-5-benzoyl-1H-benzimidazole | Formation of the core benzimidazole structure. |
| 2 | 2-Amino-5-benzoyl-1H-benzimidazole | Methyl-d3 chloroformate (CD₃OCOCl) | Mebendazole-d3 | Acylation of the 2-amino group with the deuterated reagent to form the methyl-d3 carbamate. |
This targeted approach ensures high levels of deuterium incorporation specifically at the desired methyl position, which is critical for its function as an internal standard with a precise mass shift.
Spectroscopic and Chromatographic Characterization Techniques for Deuterated Chemical Compounds
The definitive confirmation of the structure and purity of Mebendazole-d3 requires a combination of advanced analytical techniques. Spectroscopic methods like mass spectrometry and nuclear magnetic resonance spectroscopy are essential for verifying the molecular weight, isotopic enrichment, and exact location of the deuterium atoms. Concurrently, chromatographic techniques are employed to assess the chemical purity of the final product, ensuring it is free from starting materials, non-deuterated analogues, and other synthesis-related impurities.
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with a soft ionization source like electrospray ionization (ESI), is a primary tool for characterizing deuterated compounds. nih.govresearchgate.net It provides two crucial pieces of information: the accurate mass of the molecule, which confirms its elemental composition, and the isotopic distribution, which verifies the degree of deuteration.
For Mebendazole-d3, HRMS analysis would confirm the expected molecular weight of approximately 298.31 g/mol . sigmaaldrich.com The high resolving power of the instrument allows for the clear distinction between the molecular ion of Mebendazole-d3 ([M+H]⁺ at m/z 299.12) and that of the non-deuterated Mebendazole ([M+H]⁺ at m/z 296.11). Furthermore, by examining the relative abundances of the H/D isotopolog ions (D₀, D₁, D₂, D₃), the isotopic purity can be accurately calculated. nih.gov An ideal Mebendazole-d3 standard will show a dominant peak for the D₃ species. ESI-HRMS/MS can be used to fragment the molecule, and the mass of the resulting fragments can provide further confirmation of the label's position. researchgate.net
Table 2: Comparison of Theoretical Monoisotopic Masses for Mebendazole and Mebendazole-d3
| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| Mebendazole | C₁₆H₁₃N₃O₃ | 295.0957 | 296.1030 |
| Mebendazole-d3 | C₁₆H₁₀D₃N₃O₃ | 298.1145 | 299.1218 |
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for verifying the precise location of deuterium atoms within a molecule. Since deuterium (²H) has a different nuclear spin and resonance frequency from protium (B1232500) (¹H), their signals are distinct in NMR spectra.
In the ¹H NMR spectrum of Mebendazole-d3, the most telling feature is the absence or significant attenuation of the singlet peak corresponding to the methyl ester protons (O-CH₃), which typically appears around 3.8 ppm in the spectrum of unlabeled Mebendazole. This confirms that the deuteration has occurred at the intended site. nih.gov
In the ¹³C NMR spectrum, the carbon atom attached to the deuterium atoms (the -CD₃ group) will exhibit a characteristic multiplet signal due to one-bond carbon-deuterium (C-D) coupling. This signal will also be shifted slightly upfield compared to the corresponding -CH₃ carbon in the unlabeled compound, an effect known as a deuterium isotope shift. ruc.dk
Table 3: Expected Key ¹H NMR Signals for Mebendazole vs. Mebendazole-d3 (in DMSO-d₆)
| Functional Group | Mebendazole (Expected Signal) | Mebendazole-d3 (Expected Signal) | Rationale for Difference |
| Aromatic Protons | Multiplets (~7.2-7.8 ppm) | Multiplets (~7.2-7.8 ppm) | No change expected. |
| NH Protons | Broad singlets (~11-12 ppm) | Broad singlets (~11-12 ppm) | No change expected. |
| Methyl Ester (-OCH₃) | Singlet (~3.8 ppm) | Signal absent or greatly reduced | Protons are replaced by deuterium atoms. |
Chromatographic methods are essential for determining the chemical purity of Mebendazole-d3, ensuring it meets the stringent requirements for use as an analytical standard. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), typically with UV or mass spectrometric (MS) detection, are the most common techniques. researchgate.net
A validated chromatographic method can separate Mebendazole-d3 from potential impurities, including its non-deuterated counterpart (Mebendazole), synthetic precursors, and any degradation products. The purity is typically reported as a percentage based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram. For use as an internal standard in regulated bioanalytical assays, a purity of ≥98% is often required. The use of a deuterated standard like Mebendazole-d3 is critical for the accurate quantification of Mebendazole by correcting for variations in sample preparation and instrument response. sigmaaldrich.comnih.gov
Table 4: Example of a UHPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 292 nm or Mass Spectrometry (MRM mode) |
| Injection Volume | 2 µL |
Analytical Methodologies Utilizing Mebendazole D3
Development and Validation of Quantitative Bioanalytical Methods for Mebendazole (B1676124) and its Metabolites
The quantification of mebendazole and its primary metabolites, such as hydroxymebendazole (HMEB) and aminomebendazole (AMBZ), in complex matrices requires highly sensitive and selective analytical techniques. The incorporation of Mebendazole-d3 as an internal standard is a common strategy to achieve reliable quantification. researchgate.net Deuterated standards are ideal because they co-elute with the analyte of interest and exhibit similar ionization efficiency, but are distinguishable by mass, correcting for matrix effects and procedural losses during sample workup. lcms.cznih.gov
UHPLC-MS/MS is a powerful technique for the trace-level detection of mebendazole and its metabolites in various samples. Mebendazole-d3 is frequently employed as an internal standard in these methods to ensure accurate quantification. For instance, validated UHPLC-MS/MS methods have been established for the determination of mebendazole in milk and animal muscle tissues, utilizing Mebendazole-d3 to correct for analytical variability.
Method development often involves a systematic approach that includes scouting for the optimal column and mobile phase composition, followed by optimization of the gradient profile, temperature, and flow rate. lcms.cz The high resolving power of UHPLC allows for rapid separation, while the selectivity of tandem mass spectrometry, typically operating in Multiple Reaction Monitoring (MRM) mode, provides unambiguous identification and quantification. In MRM, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. plos.orgnih.gov For example, a study analyzing poultry muscle for mebendazole and its metabolites optimized the mobile phase by comparing various combinations, such as aqueous formic acid with methanol (B129727) or acetonitrile (B52724), to achieve the best resolution and sensitivity. nih.gov
Table 1: Examples of UHPLC-MS/MS Parameters for Mebendazole Analysis Using Mebendazole-d3
| Matrix | Analyte(s) | Internal Standard (IS) | Chromatographic Column | Mobile Phase | Key MS/MS Parameters |
|---|---|---|---|---|---|
| Pork, Chicken, Horse Muscle | Mebendazole (MEB), Reduced Mebendazole (RMEB), Hydroxymebendazole (HMEB) | 5-hydroxy mebendazole-d3 | Reversed-phase C18 | Gradient elution with water containing 10 mM ammonium (B1175870) formate (B1220265) and methanol. plos.orgnih.gov | Positive electrospray ionization (ESI+); MRM mode used for determination. plos.orgnih.gov |
| Bovine Muscle | Benzimidazoles (including Mebendazole) | Mebendazole-d3 | Not specified | Not specified | UHPLC-MS/MS analysis following QuEChERS extraction. |
| Surface Water | Anthelmintics (including Mebendazole) | Deuterated compounds (e.g., Mebendazole-d3) | Not specified | Not specified | UHPLC-QqLIT-MS analysis; IS used to minimize matrix effect. nih.gov |
| Poultry Muscle (Chicken, Duck, Goose) | Mebendazole (MBZ), Hydroxymebendazole (HMBZ), Aminomebendazole (AMBZ) | Not specified, but deuterated standards are typical | Xbridge C18 | Gradient elution with 0.1% formic acid in water and acetonitrile. nih.govresearchgate.net | ESI+ mode; two MRM transitions monitored for each analyte. nih.gov |
LC-QTOF-HRMS provides an alternative and complementary approach to UHPLC-MS/MS. This technique offers high mass accuracy and resolution, enabling the identification and quantification of target compounds while also allowing for retrospective analysis of untargeted contaminants. Mebendazole-d3 can be used as an internal standard in LC-QTOF-HRMS methods to determine residues in complex biological samples.
A notable application includes its use as an internal standard for the analysis of levamisole (B84282) and aminorex in biological matrices. In a multi-contaminant study in chicken liver, Mebendazole-d3 was the designated internal standard for the quantification of mebendazole using LC-HRMS/MS. mdpi.com The method involved monitoring the exact mass of the precursor ion and its characteristic product ions, providing a high degree of confidence in the identification.
Table 2: LC-QTOF-HRMS Parameters for Analytes Using Mebendazole-d3 as an Internal Standard
| Matrix | Analyte(s) | Internal Standard (IS) | Precursor Ion (m/z) | Product Ion(s) (m/z) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Chicken Liver | Mebendazole | Mebendazole-d3 | 296.1025 | 264.0764, 296.1035 | 10 |
| Chicken Liver | Mebendazole-d3 (IS) | N/A | 299.1211 | 264.0773, 265.0799 | 13 |
| Biological Samples | Levamisole, Aminorex | Mebendazole-d3 | Specific parameters depend on the target analyte being quantified. |
Effective sample preparation is crucial for removing interfering substances from complex matrices like tissue, milk, or water, thereby enhancing the accuracy and robustness of the subsequent analysis. uoa.gr The choice of extraction technique depends on the properties of the analyte and the matrix.
SPE is a widely used cleanup technique that separates components of a mixture based on their physical and chemical properties. uoa.gr For the analysis of mebendazole and its metabolites, SPE is often used after an initial liquid extraction. For example, a method for analyzing poultry muscle involved an extraction followed by purification using Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges. nih.govresearchgate.net These cartridges retain the target analytes, which are then eluted with a specific solvent, leaving matrix interferences behind. researchgate.net Similarly, a method for detecting anthelmintics in surface water utilized SPE with a hydrophilic-lipophilic polymeric sorbent to pre-concentrate the analytes before UHPLC-MS/MS analysis. nih.gov However, the efficiency of SPE can be matrix-dependent. A standard method for mebendazole analysis in pork using SPE showed very low recovery rates for the metabolite HMEB, prompting researchers to explore alternative techniques. plos.orgnih.govsemanticscholar.org
The QuEChERS method has gained popularity for the analysis of multiple residues in food and environmental samples. eurl-pesticides.eu It involves an initial extraction and partitioning step using acetonitrile and a mixture of salts, followed by a cleanup step called dispersive SPE (d-SPE), where a sorbent is added to the extract to remove interferences. A multiresidue method for veterinary drugs, including benzimidazoles, in bovine muscle tissue successfully employed a QuEChERS approach prior to UHPLC-MS/MS analysis, where Mebendazole-d3 would be an appropriate internal standard. A miniaturized "micro-QuEChERS" method has also been developed for analyzing a wide range of pollutants in whole blood samples, demonstrating the versatility of this approach. ulpgc.es
LLE is a fundamental extraction technique based on the differential solubility of compounds in two immiscible liquids. For mebendazole analysis, LLE has proven to be a robust and efficient alternative to SPE, especially in challenging matrices. plos.orgnih.gov One study found that an optimized LLE method significantly improved the recovery of mebendazole and its metabolites from pork muscle compared to a standard SPE protocol. plos.orgnih.govsemanticscholar.org The optimized LLE procedure involved:
Alkalization of the sample using sodium hydroxide (B78521) (NaOH).
Extraction of the target analytes with ethyl acetate.
A subsequent defatting step using hexane (B92381) to remove lipids. plos.orgnih.gov
This approach successfully increased the recovery of HMEB in pork from nearly 0% with SPE to 94.6%. nih.govsemanticscholar.org Further advancements in LLE include miniaturized versions like dispersive liquid-liquid microextraction (DLLME), which uses minimal solvent. An ionic liquid-based DLLME (IL-DLLME) method was developed for determining anthelmintic residues in meat, using Mebendazole-d3 as an internal standard and optimizing parameters such as solvent type, volume, pH, and extraction time for maximum efficiency. researchgate.netnih.gov
Sample Preparation Strategies for Complex Biological and Environmental Matrices
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach
Role of Mebendazole-d3 as an Internal Standard in Isotope Dilution Mass Spectrometry
The use of Mebendazole-d3 as an internal standard is fundamental to achieving high accuracy and reliability in the quantitative analysis of mebendazole, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). fao.orgplos.org
Principles of Isotope Dilution and Analytical Accuracy Enhancement
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample before processing. In this case, Mebendazole-d3, which contains three deuterium (B1214612) atoms in the methyl group, is added. synzeal.com Since Mebendazole-d3 is chemically identical to the non-labeled mebendazole (the analyte), it behaves similarly during sample extraction, purification, and chromatographic separation. altascientific.cn
The key to the accuracy of IDMS lies in the mass spectrometer's ability to differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. The mass difference of three daltons between mebendazole and Mebendazole-d3 allows for their distinct detection. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, any variations or losses that occur during sample preparation are compensated for, leading to a highly accurate determination of the analyte's concentration.
Mitigation of Matrix Effects in Quantitative Bioanalysis
Biological samples, such as animal tissues, milk, and plasma, are complex matrices containing numerous endogenous compounds that can interfere with the analysis. plos.orgaltascientific.cn These interferences, collectively known as matrix effects, can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification.
The co-elution of Mebendazole-d3 with the unlabeled mebendazole means that both compounds experience the same matrix effects. altascientific.cn Because the quantification is based on the ratio of the two compounds, the influence of the matrix is effectively canceled out. This mitigation of matrix effects is a significant advantage of using a stable isotope-labeled internal standard like Mebendazole-d3, ensuring the reliability of quantitative results in complex biological samples. altascientific.cn
Applications of Mebendazole-d3 in Analytical Method Development and Validation (AMV)
Mebendazole-d3 is an indispensable tool in the development and validation of analytical methods, ensuring that these methods are specific, sensitive, accurate, and precise. synzeal.com Method validation is a regulatory requirement to demonstrate that an analytical method is suitable for its intended purpose. plos.orgsemanticscholar.org
Assessment of Method Specificity and Selectivity
Specificity and selectivity refer to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of analyzing mebendazole residues in food products, it's crucial to ensure that the method can distinguish mebendazole from its metabolites and other co-extracted substances. plos.orgnih.gov
During method development, Mebendazole-d3 is used to confirm the chromatographic separation and unique mass spectrometric detection of mebendazole. By analyzing blank matrix samples spiked with Mebendazole-d3 and potential interfering substances, analysts can verify that no other compounds co-elute and produce a signal at the same m/z as mebendazole. plos.orgnih.gov For instance, in a study analyzing mebendazole and its metabolites in pork, chicken, and horse muscle, the specificity of the LC-MS/MS method was confirmed by the absence of interfering peaks at the retention time of the target analytes in 20 different blank samples. plos.org
Determination of Analytical Limits (Detection and Quantification)
The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Mebendazole-d3 plays a role in establishing these limits. In a validated method for determining mebendazole residues in various animal tissues, the LOD and LOQ for all analytes were reported as 0.07 μg/kg and 0.2 μg/kg, respectively. plos.orgresearchgate.net Another study reported LODs for Mebendazole-d3 in the range of 1–10 µg/Kg and LOQs between 0.6–1.5 µg/Kg. nih.govmdpi.com These values demonstrate the high sensitivity of methods utilizing Mebendazole-d3 as an internal standard.
Evaluation of Method Accuracy and Precision
Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. Both are paramount for a reliable analytical method. The use of Mebendazole-d3 as an internal standard is central to achieving high accuracy and precision.
In a study validating a method for mebendazole in animal tissues, the accuracy was assessed through recovery experiments at different spiking levels (15, 30, and 60 μg/kg). plos.org The recovery rates were consistently high, ranging from 86% to 101%. plos.org The precision of the method was evaluated by determining its repeatability (intra-day precision) and within-laboratory reproducibility (inter-day precision). plos.orgmdpi.com The coefficient of variation (CV, %) for repeatability was between 3.4% and 11.2%, while for within-laboratory reproducibility, it was between 4.2% and 10.7%. plos.org These results, achieved with the aid of an internal standard, meet the stringent requirements of regulatory bodies. plos.org
Table of Research Findings on Mebendazole-d3 in Analytical Method Validation
| Parameter | Matrix | Method | Finding | Reference |
| Specificity | Pork, Chicken, Horse Muscle | LC-MS/MS | No interfering peaks observed at the retention time of target analytes in 20 blank samples. | plos.org |
| Limit of Detection (LOD) | Animal Tissue | Not Specified | 0.07 μg/kg | plos.orgresearchgate.net |
| Limit of Quantification (LOQ) | Animal Tissue | Not Specified | 0.2 μg/kg | plos.orgresearchgate.net |
| Accuracy (Recovery) | Pork, Chicken, Horse Muscle | LC-MS/MS | 86–101% at spiking levels of 15, 30, and 60 μg/kg. | plos.org |
| Precision (Repeatability, CV%) | Pork, Chicken, Horse Muscle | LC-MS/MS | 3.4–11.2% | plos.org |
| Precision (Reproducibility, CV%) | Pork, Chicken, Horse Muscle | LC-MS/MS | 4.2–10.7% | plos.org |
Investigation of Metabolic Transformations and Disposition Mechanisms Utilizing Mebendazole D3
Elucidation of Mebendazole (B1676124) Metabolic Pathways Using Deuterated Tracers
The use of isotopically labeled tracers is a foundational technique for mapping the metabolic fate of a drug. In the context of mebendazole, studies have utilized labeled versions, including deuterated and radiolabeled compounds, to track its biotransformation. Research involving the administration of a mixture of mebendazole and pentadeuteromebendazole to rats has been instrumental in identifying metabolites in the bile. nih.gov This approach allows for the unequivocal identification of drug-related material from endogenous compounds by mass spectrometry, as the deuterated compounds exhibit a characteristic mass shift. nih.gov
Through the use of deuterated tracers, researchers have successfully isolated and identified several key metabolites of mebendazole. nih.gov After oral administration, mebendazole undergoes extensive first-pass metabolism in the liver. sukl.gov.czwho.int The primary metabolic transformation involves the reduction of the phenylketone moiety to a hydroxyl group, forming a chiral hydroxy metabolite. nih.gov Studies in rats using pentadeuteromebendazole led to the identification of three major metabolites in bile following enzymatic hydrolysis of their conjugated forms. nih.gov The structures were confirmed by comparing their mass spectra and chromatographic behavior with authentic standards. nih.gov
The identified metabolites include:
Methyl-5(6)-(alpha-hydroxybenzyl)-2-benzimidazole carbamate (B1207046) nih.gov
2-amino-5(6)-(alpha-hydroxybenzyl) benzimidazole (B57391) nih.gov
2-amino-5(6)-benzoylbenzimidazole nih.gov
The primary and most abundant metabolite is the hydroxylated form, methyl-5(6)-(alpha-hydroxybenzyl)-2-benzimidazole carbamate. nih.govnih.gov Plasma concentrations of these major metabolites are found to be substantially higher than those of the parent mebendazole. who.int
| Metabolite Name | Metabolic Reaction | Source |
|---|---|---|
| Methyl-5(6)-(alpha-hydroxybenzyl)-2-benzimidazole carbamate | Reduction (Hydroxylation of ketone) | nih.govnih.gov |
| 2-amino-5(6)-(alpha-hydroxybenzyl) benzimidazole | Hydrolysis and Reduction | nih.gov |
| 2-amino-5(6)-benzoylbenzimidazole | Hydrolysis | nih.gov |
The primary biotransformation routes for mebendazole are reduction (hydroxylation) and hydrolysis, followed by conjugation. nih.govwho.intnih.gov The reduction of the ketone group to a secondary alcohol is a major pathway, yielding the hydroxylated metabolite. nih.govnih.gov This metabolite accounts for the majority of the total recovered dose in animal studies. nih.gov
Following these initial phase I transformations, the metabolites undergo extensive phase II conjugation. nih.gov It has been reported that the vast majority of the dose is recovered as conjugated metabolites, with the major hydroxylated metabolite being almost entirely (99%) conjugated before elimination. nih.gov This metabolite is mainly glucuronidated and excreted via the bile. nih.gov Studies in rats have shown that about 85% of an intravenous dose is eliminated in the bile, primarily as these conjugated metabolites, with the remainder excreted in the urine. nih.gov
Identification and Structural Characterization of Deuterated Metabolites
In Vitro Metabolic Stability and Enzyme Kinetics Studies with Mebendazole-d3
In vitro metabolic stability assays are essential tools in drug discovery for predicting the metabolic clearance of a compound in the body. srce.hr These assays typically utilize liver fractions, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. srce.hr Mebendazole-d3 is used as an internal standard for quantification in such studies.
Microsomal stability assays assess phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. srce.hr In a typical assay, a test compound like Mebendazole-d3 is incubated with liver microsomes from various species (e.g., human, rat) in the presence of necessary cofactors like NADPH. mttlab.eu The disappearance of the parent compound is monitored over time using LC-MS/MS. mttlab.eu This data is used to calculate key kinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). mttlab.eu It is also recognized that correcting for non-specific binding of the compound to the microsomes can improve the accuracy of in vivo clearance predictions. evotec.com
| Incubation Time (minutes) | Percent of Parent Compound Remaining (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Note: The data in this table is illustrative and does not represent actual experimental results for Mebendazole-d3.
Hepatocyte incubation studies are considered more physiologically relevant than microsomal assays because hepatocytes possess intact cell membranes and a full complement of both phase I and phase II metabolic enzymes and cofactors. srce.hr These studies provide a more comprehensive picture of hepatic clearance. srce.hr
In studies using primary cultures of swine hepatocytes, mebendazole was found to cause a significant, concentration-dependent decrease in the activities of CYP3A enzymes. nih.gov This inhibitory effect on a major drug-metabolizing enzyme family suggests a potential for drug-drug interactions. nih.gov
Microsomal Stability Assays
Assessment of Deuterium (B1214612) Isotope Effects on Mebendazole Metabolism in Research Models
The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). google.com Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions involving the cleavage of this bond can be significantly slower. google.com This principle can be used to probe the mechanisms of enzyme-catalyzed reactions and to intentionally slow down drug metabolism. google.comnih.gov
However, the impact of deuteration on a drug's metabolism is not always predictable; in some cases, it has little to no effect, and in others, it can even increase metabolic clearance. google.com A significant KIE in the metabolism of Mebendazole-d3 would suggest that C-H bond cleavage is a rate-limiting step in its biotransformation, providing a rationale for developing deuterated versions of the drug with potentially improved pharmacokinetic profiles. google.com
| Parameter | Description | Implication if KIE > 1 |
|---|---|---|
| kH | Rate constant for the reaction with the hydrogen-containing compound | The reaction is slower for the deuterated compound, indicating that C-H bond cleavage is part of the rate-determining step. |
| kD | Rate constant for the reaction with the deuterium-containing compound | |
| KIE = kH/kD | The ratio of the rate constants | A value significantly greater than 1 confirms a primary deuterium isotope effect. |
Primary Isotope Effects on Reaction Rates
A primary kinetic isotope effect occurs when the isotopic substitution involves a bond that is broken or formed in the rate-determining step of a chemical reaction. libretexts.org The magnitude of the primary deuterium KIE is expressed as the ratio of the reaction rate for the hydrogen-containing compound (kH) to that of the deuterium-containing compound (kD). libretexts.org This effect is particularly significant in reactions catalyzed by cytochrome P450 (P450) enzymes, which are responsible for the oxidative metabolism of a vast number of drugs and are often involved in C-H bond cleavage. nih.gov A significant primary deuterium KIE is strong evidence that hydrogen abstraction is a rate-limiting or partially rate-limiting step in the reaction. nih.gov
The metabolism of Mebendazole is extensive and primarily occurs in the liver. arpimed.amhres.ca The main biotransformations include the reduction of the ketone group and hydrolysis of the carbamate ester, leading to the formation of metabolites such as the amino and hydroxylated amino forms of mebendazole. hres.cadrugbank.com The principal metabolite is 2-amino-5-benzoylbenzimidazole. drugbank.com
In Mebendazole-d3, the deuterium atoms are located on the methyl group of the carbamate ester moiety (methyl-d3). For a primary KIE to be observed in the metabolism of Mebendazole-d3, a C-D bond in this specific methyl group would need to be cleaved during the rate-determining step. While O-demethylation is a known metabolic pathway, the primary routes for Mebendazole involve modifications to the benzoyl and benzimidazole portions of the molecule. arpimed.amdrugbank.com
However, if a minor pathway involving O-demethylation of the carbamate ester exists and is rate-limiting, deuteration at this position would be expected to significantly slow down the formation of a demethylated metabolite. Studies on other deuterated compounds have demonstrated substantial primary KIEs; for instance, the metabolism of N-methylformamide, where hydrogen in the formyl group was replaced by deuterium, showed a large KIE (kH/kD) ranging from 4.5 to 7 for the formation of its various metabolites. sigmaaldrich.com This indicates that if the O-CD3 group of Mebendazole-d3 were a primary site of metabolic attack, a similar reduction in the rate of that specific pathway would be anticipated.
The table below illustrates the theoretical impact of a primary KIE on a hypothetical metabolic reaction involving the demethylation of Mebendazole.
| Compound | Metabolic Reaction | Relative Rate Constant (k) | Observed KIE (kH/kD) |
|---|---|---|---|
| Mebendazole (non-deuterated) | O-demethylation (C-H cleavage) | kH | ~5 - 7 (Hypothetical) |
| Mebendazole-d3 | O-demethylation (C-D cleavage) | kD |
Secondary Isotope Effects on Metabolic Profiles
For Mebendazole-d3, the deuterium atoms are on the methylcarbamate group. medchemexpress.com Even if this group is not the primary site of metabolism, strengthening the C-D bonds can make this position more resistant to minor metabolic attacks. acs.org Mebendazole's main metabolic sites are on the aromatic rings and the ketone group. arpimed.amhres.ca By partially blocking metabolism at the deuterated methyl ester site, the biotransformation may be redirected more prominently toward these other "hot spots." hyphadiscovery.com This redirection can lead to a quantitative shift in the metabolite profile, potentially increasing the formation of hydroxylated and reduced metabolites while decreasing any metabolites derived from the alteration of the methylcarbamate group. juniperpublishers.com
This strategic use of deuteration is a key tool for improving the metabolic stability of pharmaceuticals. nih.gov By redirecting metabolism away from pathways that might lead to less desirable or inactive metabolites, a more favorable pharmacokinetic profile can be achieved. nih.govresearchgate.net
The following interactive table provides a hypothetical comparison of the metabolite profiles of Mebendazole and Mebendazole-d3, illustrating the concept of metabolic switching.
| Metabolite | Metabolic Pathway | Relative Abundance from Mebendazole (%) | Hypothetical Relative Abundance from Mebendazole-d3 (%) |
|---|---|---|---|
| Hydroxylated Metabolites | Ring Oxidation | 45 | 55 |
| Reduced Metabolites (e.g., Hydroxybenzyl) | Ketone Reduction | 35 | 40 |
| 2-amino-5-benzoylbenzimidazole | Ester Hydrolysis | 15 | 5 |
| Other Minor Metabolites | Various | 5 | 0 |
Advanced Research Perspectives and Emerging Academic Applications of Mebendazole D3
Integration of Deuterated Standards in Systems Biology Approaches for Drug Disposition Modeling
Systems biology, which seeks to understand the complex interactions within biological systems, is increasingly being applied to pharmacology to model drug disposition. Quantitative systems pharmacology (QSP) models integrate data from various sources to predict how a drug will be absorbed, distributed, metabolized, and excreted (ADME) by the body. scienceopen.com In this context, deuterated standards like Mebendazole-d3 are invaluable for generating the precise quantitative data needed to build and validate these complex models.
The use of stable isotope-labeled compounds is a cornerstone of modern pharmacokinetic studies. mdpi-res.com By substituting hydrogen with deuterium (B1214612), Mebendazole-d3 has a slightly higher mass than its non-deuterated counterpart, allowing it to be distinguished in mass spectrometry-based analyses. sigmaaldrich.com This property is crucial for its use as an internal standard, as it co-elutes with the analyte of interest (mebendazole) but does not interfere with its signal, thereby correcting for variations in sample preparation and instrument response. uu.se
The high-quality data generated using Mebendazole-d3 as an internal standard can be integrated into physiologically based pharmacokinetic (PBPK) models, a key component of systems biology. drugbank.com These models simulate the movement of a drug through different "compartments" of the body, taking into account physiological parameters and the drug's physicochemical properties. The accurate measurement of mebendazole (B1676124) concentrations in various tissues and at different time points, facilitated by Mebendazole-d3, allows for the refinement of these models, leading to better predictions of drug behavior in diverse populations. nih.gov While direct studies showcasing Mebendazole-d3 in comprehensive systems biology models for drug disposition are still emerging, its role in providing the foundational pharmacokinetic data is a critical first step.
Utilization in Mechanistic Studies of Drug-Target Interactions and Pathway Elucidation
Mebendazole's primary mechanism of action is the inhibition of tubulin polymerization, which disrupts the cellular structure of parasites and has also been shown to have anticancer effects. patsnap.commedicoverhospitals.inecancer.orgbiognosys.com While much is known about mebendazole's effects, the precise molecular interactions and the full scope of the pathways it modulates are still areas of active investigation. nih.govmayoclinic.org Deuterated compounds like Mebendazole-d3 have the potential to be powerful tools in these mechanistic studies.
Furthermore, stable isotope labeling can be used to trace the metabolic fate of a drug and its metabolites. mdpi-res.com By following the deuterated signature of Mebendazole-d3, researchers can identify and quantify its metabolites and understand how they interact with different cellular pathways. This information is crucial for elucidating the complete mechanism of action, including any effects that are mediated by metabolites rather than the parent drug. While specific studies employing Mebendazole-d3 for in-depth mechanistic elucidation are not yet widely published, the methodologies for such investigations are well-established.
Future Directions in Deuterated Pharmaceutical Reference Material Research and Development
The field of deuterated pharmaceutical reference materials is rapidly evolving, driven by the increasing demand for greater precision and accuracy in drug development and clinical diagnostics. Future research is likely to focus on several key areas where Mebendazole-d3 and other deuterated standards will play a significant role.
One major trend is the development of more complex and biologically relevant in vitro models, such as 3D cell cultures and organ-on-a-chip systems. These models better mimic the in vivo environment and require highly sensitive and accurate analytical methods to quantify drug concentrations and their effects. Deuterated standards like Mebendazole-d3 will be essential for ensuring the reliability of data generated from these advanced systems.
Another future direction is the expansion of personalized medicine. As our understanding of individual variations in drug metabolism grows, so does the need for analytical methods that can accurately measure drug levels in individual patients. Deuterated internal standards are critical for the development of robust clinical assays that can be used to tailor drug dosages to individual patient needs, thereby improving efficacy and reducing the risk of adverse events.
Finally, there is a continuous drive to improve the synthesis and characterization of deuterated reference materials. mdpi-res.com Research into more efficient and cost-effective methods for deuterium labeling will make these valuable tools more accessible to the broader scientific community. Furthermore, ongoing efforts to develop a wider range of deuterated standards for various drugs and their metabolites will expand the scope of research that can be conducted with these powerful analytical tools.
Q & A
Basic: What are the key chemical characteristics of Mebendazole-d3, and why are they critical for analytical applications?
Answer:
Mebendazole-d3 (C₁₆H₁₀D₃N₃O₃; molecular weight 298.31) is a deuterated isotopologue of mebendazole, where three hydrogen atoms are replaced by deuterium. This isotopic labeling reduces metabolic interference in mass spectrometry (MS) analysis, enhancing signal specificity and quantification accuracy in complex biological matrices . The compound requires storage at 0–6°C to maintain stability, as degradation can compromise isotopic purity and analytical reproducibility .
Basic: How is Mebendazole-d3 utilized as an internal standard in pharmacokinetic studies?
Answer:
Mebendazole-d3 serves as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Its near-identical chemical properties to non-deuterated mebendazole minimize matrix effects (e.g., ion suppression/enhancement), enabling precise normalization of analyte recovery rates. For example, in multi-residue analyses of benzimidazoles, Mebendazole-d3 corrects for variability in extraction efficiency across tissue types, ensuring reliable quantification of parent drugs and metabolites .
Advanced: What experimental design considerations are critical when using Mebendazole-d3 in population pharmacokinetic (PopPK) modeling?
Answer:
Key variables include:
- Sample Size Stratification : Ensure representation of subpopulations (e.g., neonates vs. adults) to account for developmental differences in drug metabolism .
- Dosing Regimen Simulation : Use deuterated analogs to trace metabolite pathways without altering endogenous pharmacokinetic profiles.
- Covariate Analysis : Incorporate covariates like hepatic enzyme activity (CYP450 isoforms) to model inter-individual variability in drug clearance.
Validation requires cross-referencing with non-deuterated mebendazole data to confirm isotopic fidelity under physiological conditions .
Advanced: How can researchers resolve contradictions in Mebendazole-d3 recovery rates across different biological matrices?
Answer:
Contradictory recovery data often arise from matrix-specific interferences (e.g., phospholipids in plasma vs. bile acids in liver tissue). Mitigation strategies include:
- Matrix-Matched Calibration : Prepare calibration curves using deuterated standards spiked into blank matrices from the same biological source.
- Post-Column Infusion Studies : Identify ion suppression zones in LC-MS/MS chromatograms to adjust solvent gradients or extraction protocols.
- Cross-Validation : Compare recovery rates with alternative deuterated benzimidazoles (e.g., Albendazole-D3) to isolate method-specific artifacts .
Advanced: What synthetic challenges arise in producing high-purity Mebendazole-d3, and how are they addressed?
Answer:
Deuteration at specific positions (e.g., aromatic vs. aliphatic hydrogens) requires controlled reaction conditions to avoid isotopic scrambling. Key steps include:
- Deuterium Source Selection : Use deuterated reagents (e.g., D₂O or deuterated acids) under anhydrous conditions to minimize proton exchange.
- Purification : High-performance liquid chromatography (HPLC) with UV/Vis detection ensures separation of non-deuterated impurities.
- Quality Control : Nuclear magnetic resonance (NMR) and high-resolution MS validate isotopic enrichment ≥98%, critical for minimizing background noise in tracer studies .
Advanced: How can researchers identify gaps in existing literature on Mebendazole-d3 applications?
Answer:
- Systematic Reviews : Use PRISMA guidelines to map studies by methodology (e.g., LC-MS vs. ELISA) and endpoints (e.g., bioavailability vs. metabolite profiling).
- Patent Mining : Query databases like USPTO or Espacenet for unpublished synthetic routes or novel analytical applications.
- FINER Criteria : Evaluate hypotheses for Feasibility, Novelty, and Relevance to prioritize understudied areas (e.g., Mebendazole-d3 in pediatric pharmacokinetics) .
Advanced: What protocols ensure ethical compliance and reproducibility when sharing Mebendazole-d3 data?
Answer:
- Data Transparency : Deposit raw LC-MS/MS files and pharmacokinetic parameters in repositories like Figshare or Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Approvals : For human studies, document informed consent processes and anonymization protocols per institutional review board (IRB) standards .
- Material Transfer Agreements (MTAs) : Specify permissible uses of deuterated standards to prevent unauthorized applications .
Advanced: How can researchers validate the stability of Mebendazole-d3 under extreme storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to stressors (e.g., 40°C/75% humidity, UV light) and quantify degradation products via LC-MS.
- Long-Term Stability Monitoring : Store aliquots at varying temperatures (-20°C to 25°C) and assess isotopic integrity quarterly using isotopic ratio MS.
- Cross-Laboratory Validation : Collaborate with independent labs to replicate stability profiles, ensuring method robustness .
Advanced: What are the limitations of using Mebendazole-d3 in multi-analyte panels for parasitic disease research?
Answer:
- Cross-Reactivity : Co-eluting metabolites (e.g., hydroxy-mebendazole) may share fragmentation patterns, requiring MS/MS optimization for selective detection.
- Isotopic Dilution Effects : High concentrations of non-deuterated analogs in samples can saturate detectors, necessitating dilution protocols.
- Cost-Benefit Analysis : Compare SIL-IS performance against cheaper alternatives (e.g., structural analogs) in resource-limited settings .
Advanced: How can contradiction analysis frameworks improve the reliability of Mebendazole-d3-based findings?
Answer:
- Principal Contradiction Identification : Distinguish between technical artifacts (e.g., column carryover) and biological variability (e.g., enzyme polymorphisms) using hypothesis-driven experimentation .
- Triangulation : Combine LC-MS data with complementary techniques (e.g., microsomal incubation assays) to confirm metabolite identities.
- Falsification Protocols : Predefine criteria for rejecting hypotheses (e.g., <90% isotopic purity invalidates pharmacokinetic models) to minimize confirmation bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
